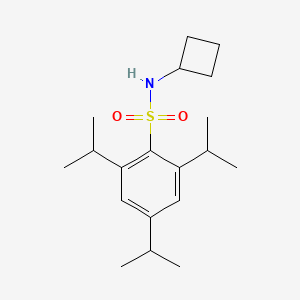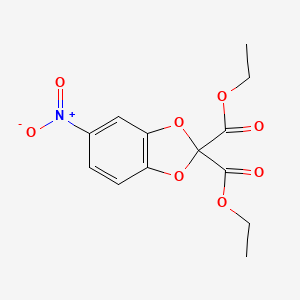
L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated peptide synthesizers. These machines can handle large volumes and multiple synthesis cycles, ensuring high yield and purity. The process involves:
Automated SPPS: Using automated synthesizers to perform repetitive coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the peptide’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like carbodiimides can be used for coupling reactions.
Major Products Formed
Disulfide Bonds: Formed through oxidation of cysteine residues.
Modified Peptides: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the development of biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid depends on their specific sequence and structure. Generally, they can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Bradykinin: A peptide that plays a role in inflammation and blood pressure regulation.
Uniqueness
L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is unique due to its specific sequence and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
800368-41-6 |
|---|---|
Molekularformel |
C21H36N10O10S |
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H36N10O10S/c22-10(9-42)18(38)28-6-14(33)26-5-13(32)27-7-15(34)30-11(2-1-3-25-21(23)24)19(39)29-8-16(35)31-12(20(40)41)4-17(36)37/h10-12,42H,1-9,22H2,(H,26,33)(H,27,32)(H,28,38)(H,29,39)(H,30,34)(H,31,35)(H,36,37)(H,40,41)(H4,23,24,25)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
KWZFRYUWKUCOHF-SRVKXCTJSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)

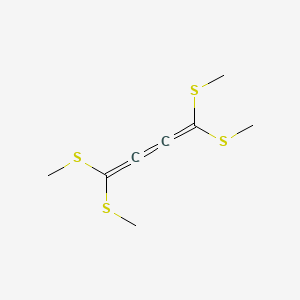
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
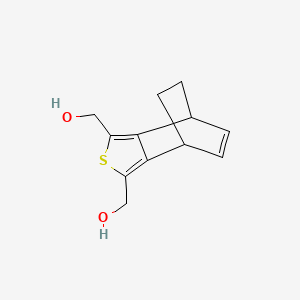
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
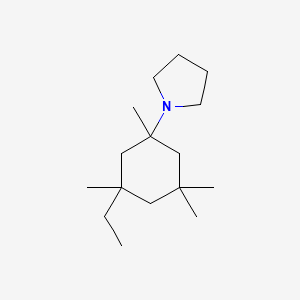
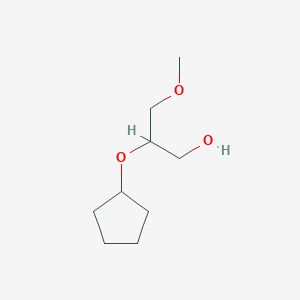
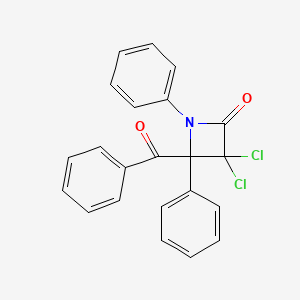
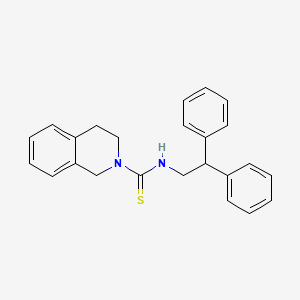
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
